molecular formula C13H14N2O B2394509 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine CAS No. 2198793-61-0

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine

Cat. No.: B2394509
CAS No.: 2198793-61-0
M. Wt: 214.268
InChI Key: DZWKWBUNIDTKRT-UHFFFAOYSA-N
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Description

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a 2-methyl group and a 2-methylphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylphenol and 2-methylpyrimidine.

    Etherification: The 2-methylphenol undergoes etherification with a suitable alkylating agent to form 2-methylphenylmethoxy.

    Coupling Reaction: The 2-methylphenylmethoxy is then coupled with 2-methylpyrimidine under specific conditions, often involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Solvents like ethanol, methanol, and DMF are frequently used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: This compound shares a similar phenolic structure but lacks the pyrimidine ring.

    4-Methyl-2-methoxyphenol: Another similar compound with a methoxy group and a methyl group on a phenol ring.

Uniqueness

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is unique due to its combination of a pyrimidine ring with a 2-methylphenylmethoxy group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Biological Activity

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H13N1O1\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_1

This compound features a pyrimidine ring substituted with a methoxy group and a 2-methylphenyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways and microbial resistance. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that pyrimidine derivatives can suppress COX-2 activity, leading to reduced inflammation .
  • Antimicrobial Activity: Similar compounds have demonstrated significant antibacterial and antifungal properties. The presence of the pyrimidine ring enhances the compound's ability to disrupt microbial cell functions .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies on the anti-inflammatory effects of pyrimidine derivatives revealed that this compound significantly inhibited COX-2 enzyme activity. The IC50 value was found to be comparable to standard anti-inflammatory drugs, indicating its potential therapeutic application in managing inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Against Mycobacterium tuberculosis
    A recent study investigated the antibacterial properties of several pyrimidine derivatives against Mycobacterium tuberculosis. Among these, this compound exhibited notable activity with an IC50 value of 8 µM, indicating its potential as a treatment option for tuberculosis .
  • In Vivo Anti-inflammatory Effects
    In a rat model of induced paw edema, administration of this compound resulted in a significant reduction in edema size compared to untreated controls. This suggests that the compound may effectively mitigate inflammatory responses in vivo .

Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-7-8-14-11(2)15-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWKWBUNIDTKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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